(3-Fluoronaphthalen-1-yl)methanol
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Overview
Description
(3-Fluoronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoronaphthalen-1-yl)methanol typically involves the reduction of 3-fluoro-1-naphthoic acid. One common method includes the following steps :
Formation of the Intermediate: 3-fluoro-1-naphthoic acid is reacted with N,N-diisopropylethylamine and isobutyl chloroformate in tetrahydrofuran (THF) at -10°C.
Reduction: The intermediate is then reduced using sodium borohydride in THF and water at room temperature.
Acidification: The reaction mixture is acidified with hydrochloric acid, and the product is extracted using ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form (3-Fluoronaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The hydroxyl group can be reduced to form (3-Fluoronaphthalen-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: (3-Fluoronaphthalen-1-yl)methanal.
Reduction: (3-Fluoronaphthalen-1-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to more potent biological effects .
Comparison with Similar Compounds
- (4-Fluoronaphthalen-1-yl)methanol
- (3-Fluoronaphthalen-2-yl)methanol
- (3-Chloro-4-fluoronaphthalen-1-yl)methanol
Comparison: (3-Fluoronaphthalen-1-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
Molecular Formula |
C11H9FO |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(3-fluoronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7H2 |
InChI Key |
PEXABIPMWAFZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)F |
Origin of Product |
United States |
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